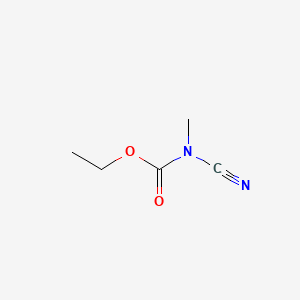











|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](Cl)=[O:5])[CH3:2].[OH-].[Na+].[N:9]#[C:10][NH2:11].[CH3:12]OS(OC)(=O)=O>O>[CH2:1]([O:3][C:4]([N:9]([CH3:12])[C:10]#[N:11])=[O:5])[CH3:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
504
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
As the addition of the reactants
|
|
Type
|
CUSTOM
|
|
Details
|
to rise to 53°-55°
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained within that range
|
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass was cooled to 40°
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the pH at 7 to 7.1
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting two-phase solution was transferred to a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
The upper phase of N-ethoxycarbonyl-N-methylcyanamide was separated
|
|
Type
|
DISTILLATION
|
|
Details
|
the lower aqueous phase was sent to secondary recovery, either distillation or extraction
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)N(C#N)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |